Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)-
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Overview
Description
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method involves the Claisen–Schmidt condensation reaction, where an acetylindole derivative reacts with an aromatic aldehyde in the presence of a base like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: This compound also features a methoxy group on the indole ring but lacks the chloro group and ethanone moiety.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a tetrahydroquinoline ring instead of an indole ring.
Uniqueness
Ethanone,2-chloro-1-(7-methoxy-1h-indol-3-yl)- is unique due to the presence of both a chloro group and a methoxy group on the indole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-7-8(9(14)5-12)6-13-11(7)10/h2-4,6,13H,5H2,1H3 |
InChI Key |
HCMJVACHFJQJFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(=O)CCl |
Origin of Product |
United States |
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